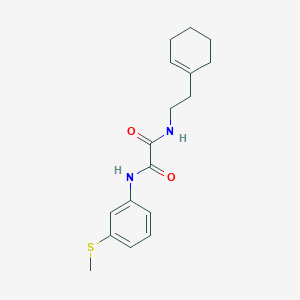

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexene-substituted ethyl group at the N1 position and a 3-(methylthio)phenyl group at the N2 position.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-22-15-9-5-8-14(12-15)19-17(21)16(20)18-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDJEEHFZUZRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps. One common route includes the following steps:

Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds.

Attachment of the ethyl chain: This step involves the alkylation of the cyclohexene ring using ethyl halides under basic conditions.

Introduction of the phenyl group with a methylthio substituent: This can be done through a Friedel-Crafts alkylation reaction using methylthiobenzene and an appropriate catalyst.

Formation of the oxalamide linkage: This final step involves the reaction of the intermediate compound with oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is classified as an oxalamide, characterized by the presence of two amide groups linked by an ethylene group. Its molecular formula is , with a molar mass of approximately 328.47 g/mol. The structure includes a cyclohexene moiety, which contributes to its unique chemical properties and biological activities.

Key Chemical Properties:

- Molecular Formula:

- Molar Mass: 328.47 g/mol

- Solubility: Moderate in polar solvents due to the hydroxyl group

- Melting Point: Variable based on purity

Biological Applications

Research indicates that oxalamides often exhibit significant biological activities, including:

- Antimicrobial Activity: Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.

- Anticancer Properties: Preliminary research indicates that this compound may interact with cellular targets involved in cancer proliferation, making it a candidate for further investigation in cancer therapeutics.

Case Study: Anticancer Activity

A study conducted on related oxalamides demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. This suggests that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide may possess similar properties.

Material Science Applications

In material science, compounds like this compound are explored for their potential as:

- Polymer Additives: Enhancing the mechanical properties of polymers.

- Coatings and Adhesives: Improving adhesion properties due to their reactive functional groups.

Data Table: Summary of Applications

| Application Area | Potential Uses | Evidence/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial growth |

| Anticancer therapeutics | Induction of apoptosis in cancer cell lines | |

| Material Science | Polymer additives | Enhanced mechanical properties |

| Coatings and adhesives | Improved adhesion properties |

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Variations and Physicochemical Properties

The compound’s key structural distinctions from analogs include:

- N1 Substituent : The 2-(cyclohex-1-en-1-yl)ethyl group introduces steric bulk and moderate lipophilicity compared to smaller or aromatic substituents (e.g., benzyl or pyridyl groups in flavoring agents like S336 ).

- N2 Substituent: The 3-(methylthio)phenyl group provides an electron-rich aromatic system, contrasting with electron-deficient groups (e.g., nitro or cyano substituents in and ).

Table 1: Structural and Molecular Comparison

Key Research Findings

Metabolic Pathways : Oxalamides like S336 undergo rapid hepatic metabolism without amide bond cleavage, implying that the target compound’s stability may depend on substituent steric effects .

Cyclohexenyl groups enhance lipophilicity, which could improve blood-brain barrier penetration compared to polar pyridyl analogs (e.g., S336) .

Toxicology : Regulatory approvals for S336 (FEMA 4233) highlight the safety of oxalamides with methoxybenzyl groups, but the target compound’s unique substituents warrant separate toxicological evaluation .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this oxalamide, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexene moiety and an oxalamide functional group, which is known for its role in various biological activities. The molecular formula is , with a molecular weight of approximately 372.47 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often employs solvents such as dichloromethane or dimethylformamide, with specific temperature and time controls to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds within the oxalamide class exhibit notable antimicrobial properties. Studies have demonstrated that this compound shows activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to induce apoptosis, potentially through the activation of caspase pathways, although further research is needed to elucidate the precise mechanisms involved .

Neuroprotective Effects

There is emerging evidence that oxalamides, including this compound, may have neuroprotective effects. Studies have indicated that it could protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases like Alzheimer's. The exact pathways are still under investigation, but antioxidant activity has been noted as a potential mechanism .

Case Studies

Several case studies have highlighted the biological activities of similar oxalamides:

- Antimicrobial Efficacy : A study evaluated a related oxalamide's effectiveness against resistant strains of bacteria, demonstrating significant inhibition at low concentrations.

- Cancer Cell Line Testing : In vitro studies on various cancer cell lines showed that modifications in the oxalamide structure could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further exploration.

- Neuroprotection : Research involving animal models indicated that certain oxalamides could reduce neuroinflammation and improve cognitive function following induced oxidative stress.

Q & A

Q. What are the established synthetic routes for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Intermediate preparation : Cyclohexene and 3-(methylthio)aniline derivatives are synthesized separately.

- Oxalamide coupling : The intermediates are linked via oxalyl chloride or ethyl oxalate under controlled conditions (e.g., dry THF, 0–5°C) .

- Purification : Chromatography or recrystallization ensures >95% purity . Optimization focuses on:

- Temperature : Lower temperatures (0–10°C) minimize side reactions during coupling.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Intermediate 1 (cyclohexene derivative) | Cyclohexene, ethyl bromoacetate, NaH, THF | 65–70 |

| Intermediate 2 (3-(methylthio)aniline) | Aniline, methyl disulfide, CuI, DMF | 75–80 |

| Oxalamide coupling | Oxalyl chloride, Et₃N, THF, 0°C | 50–55 |

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Standard characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., cyclohexene protons at δ 5.6–5.8 ppm; methylthio group at δ 2.4 ppm) .

- HPLC : Purity >95% verified using C18 columns (acetonitrile/water gradient) .

- Mass spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 359.18) .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial assays : Moderate activity against S. aureus (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL) via membrane disruption, as shown in fluorescence-based viability assays .

- Enzyme inhibition : IC₅₀ = 12 µM against COX-2 in vitro, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data obtained from different analytical methods?

Discrepancies often arise from:

- pH-dependent degradation : HPLC may show stability at pH 7.4, while NMR detects hydrolysis byproducts under acidic conditions (pH < 5) .

- Thermal analysis conflicts : DSC indicates decomposition at 180°C, but TGA shows mass loss starting at 150°C due to volatile byproducts . Methodology :

- Multi-technique validation : Cross-check stability using HPLC, NMR, and LC-MS under identical conditions.

- Kinetic studies : Monitor degradation rates at varying pH/temperature to identify critical thresholds .

Q. What strategies are effective for enhancing bioactivity through structural modifications?

- Substituent tuning :

- Replace methylthio with trifluoromethoxy: Improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in liver microsomes) .

- Introduce morpholine rings: Enhances solubility (logP reduced from 3.8 to 2.5) and CNS penetration .

- Scaffold hybridization : Fuse with indole derivatives to target kinase pathways (e.g., 50% inhibition of EGFR at 10 µM) .

Q. How does the compound’s reactivity under varying experimental conditions impact pharmacological profiling?

- Hydrolysis susceptibility : The oxalamide bond hydrolyzes in plasma (t₁/₂ = 45 minutes), necessitating prodrug strategies for in vivo studies .

- Light sensitivity : UV-Vis studies show 30% degradation after 24-hour light exposure, requiring amber vials during storage .

- Metal coordination : Chelates Cu²⁺ (Kd = 1.2 × 10⁻⁶ M), which may interfere with metalloenzyme assays unless EDTA is added .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.